molecular formula C7H7N3O2S B3353767 3-Methylsulfonylimidazo[1,5-a]pyrazine CAS No. 56488-24-5

3-Methylsulfonylimidazo[1,5-a]pyrazine

Cat. No. B3353767
CAS RN: 56488-24-5
M. Wt: 197.22 g/mol
InChI Key: NAXHRVBFRWIJHQ-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms. Pyrazines and their derivatives are often used in the food industry for their flavoring properties .


Synthesis Analysis

The synthesis of pyrazines and their derivatives can be achieved through various methods. Some of the common synthetic approaches include condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .


Molecular Structure Analysis

Pyrazines are heterocyclic aromatic organic compounds. They are symmetrical molecules with a planar configuration. Pyrazines exhibit inductive resonance properties .


Chemical Reactions Analysis

Pyrazines can undergo a variety of chemical reactions. For instance, they can be produced naturally by living organisms or synthesized through reactions such as condensation, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .


Physical And Chemical Properties Analysis

Pyrazines are typically white crystals with a density of 1.031 g/cm³. They have a melting point of 52 °C and a boiling point of 115 °C. Pyrazines are soluble in water and less basic than pyridine, pyridazine, and pyrimidine .

Safety and Hazards

Pyrazines can be hazardous upon skin and eye contact, and respiratory exposure. Most are classified as irritating to the respiratory system .

Future Directions

There is ongoing research into the development of pyrazines and their derivatives, particularly in the field of drug development. Future developments may focus on the pattern and position of substitution on the pyrazine ring .

properties

IUPAC Name

3-methylsulfonylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-9-5-6-4-8-2-3-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHRVBFRWIJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306028
Record name 3-methylsulfonylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56488-24-5
Record name NSC173346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylsulfonylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylsulfonylimidazo[1,5-a]pyrazine
Reactant of Route 2
3-Methylsulfonylimidazo[1,5-a]pyrazine
Reactant of Route 3
3-Methylsulfonylimidazo[1,5-a]pyrazine
Reactant of Route 4
3-Methylsulfonylimidazo[1,5-a]pyrazine
Reactant of Route 5
3-Methylsulfonylimidazo[1,5-a]pyrazine
Reactant of Route 6
3-Methylsulfonylimidazo[1,5-a]pyrazine

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